![molecular formula C26H23BrN2O B12448249 3,3'-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole)](/img/structure/B12448249.png)
3,3'-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole) is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzaldehyde and 2-methylindole.
Condensation Reaction: The 5-bromo-2-methoxybenzaldehyde undergoes a condensation reaction with 2-methylindole in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Cyclization: The resulting intermediate undergoes cyclization to form the final product, 3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
科学的研究の応用
3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole) has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with specific cellular targets.
Biological Research: It is used in the study of cell signaling pathways and gene expression.
Industrial Applications: The compound is explored for its use in the development of new materials with unique properties.
作用機序
The mechanism of action of 3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole) involves its interaction with specific molecular targets within cells. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular processes. The exact pathways and targets may vary depending on the specific application and biological context.
類似化合物との比較
Similar compounds to 3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole) include other indole derivatives such as:
3,3’-[(5-chloro-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole): Similar structure but with a chlorine atom instead of bromine.
3,3’-[(5-fluoro-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole): Similar structure but with a fluorine atom instead of bromine.
The uniqueness of 3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole) lies in its specific substituents, which can influence its reactivity and biological activity.
特性
分子式 |
C26H23BrN2O |
|---|---|
分子量 |
459.4 g/mol |
IUPAC名 |
3-[(5-bromo-2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C26H23BrN2O/c1-15-24(18-8-4-6-10-21(18)28-15)26(20-14-17(27)12-13-23(20)30-3)25-16(2)29-22-11-7-5-9-19(22)25/h4-14,26,28-29H,1-3H3 |
InChIキー |
MZWMCJPJVRTBIC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(C=CC(=C3)Br)OC)C4=C(NC5=CC=CC=C54)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol](/img/structure/B12448170.png)
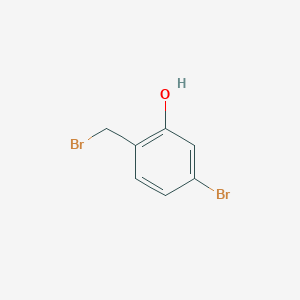
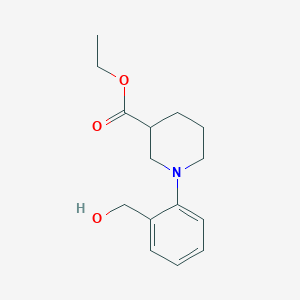
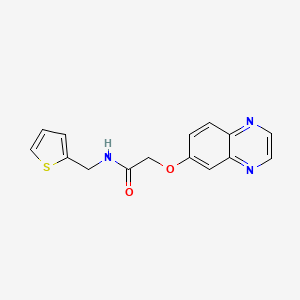
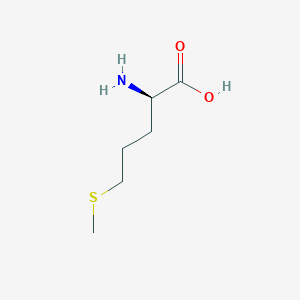
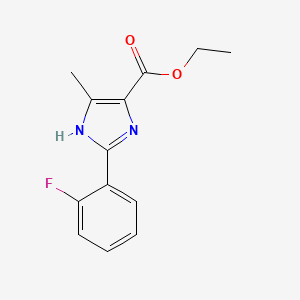
![(1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-YL acetate](/img/structure/B12448219.png)
![(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12448224.png)
![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methoxyphenyl)carbamimidoyl]benzamide](/img/structure/B12448232.png)
![4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B12448235.png)
![3-{[(4-bromophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12448240.png)
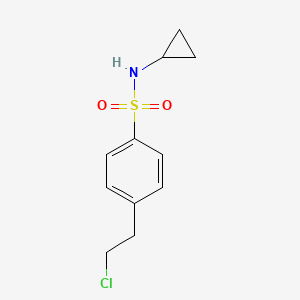
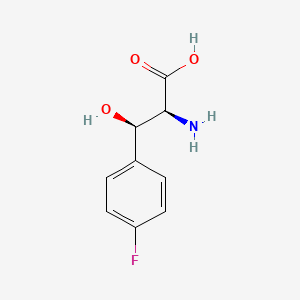
![N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}butanamide](/img/structure/B12448256.png)
